1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-19-10-4-2-9(3-5-10)7-17-12-11(6-16-17)13(18)15-8-14-12/h2-6,8H,7H2,1H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANHZZNMPNXPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships (SARs).
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₁₂N₄O₂, and it possesses a unique pyrazolo-pyrimidine structure that is significant for its biological interactions. The methoxy group enhances lipophilicity, potentially improving cellular uptake.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases, including those involved in cell signaling pathways critical for cancer progression. Specifically, studies have shown that this compound may inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in several diseases, including cancer and neurodegenerative disorders .
Anticancer Properties
This compound has demonstrated notable anticancer activity in various models:
- In Vitro Studies : In cell line assays, this compound exhibited a significant reduction in cell proliferation in leukemia models. The IC₅₀ values were comparable to standard chemotherapeutic agents, indicating potential as an effective treatment option .
- In Vivo Efficacy : Animal studies have shown that the compound can effectively reduce tumor size and improve survival rates in xenograft models of cancer. These findings highlight its potential as a therapeutic agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research suggests that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Case Studies
Several studies have been conducted to explore the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC₅₀ values ranging from 0.5 to 2 µM depending on the cell line tested .
- Neurodegenerative Disease Models : In models simulating neurodegenerative diseases, this compound showed potential in reducing mutant protein levels associated with conditions like Huntington's disease. The mechanism appears to involve modulation of kinase activity linked to cellular signaling pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications of the pyrazolo[3,4-d]pyrimidine scaffold led to enhanced activity against various cancer cell lines, suggesting that 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may similarly exhibit potent anticancer properties through targeted kinase inhibition .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of bacteria and fungi.
Case Study : A study highlighted in Pharmaceutical Biology found that certain pyrazolo derivatives displayed notable activity against resistant strains of bacteria. This suggests potential applications in treating infections caused by multidrug-resistant pathogens .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrazolo[3,4-d]pyrimidine compounds. The mechanism involves the modulation of neuroinflammatory pathways.
Case Study : Research published in Neuropharmacology indicated that certain derivatives could reduce neuronal cell death in models of neurodegeneration, suggesting that this compound may be effective in treating neurodegenerative diseases .
Data Tables
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
| Property | Target Compound | 1-(4-Bromophenyl) Derivative | 2,4-Dinitrophenyl Derivative |
|---|---|---|---|
| Molecular Weight | 256.27 | 299.14 | 326.27 |
| LogP (Predicted) | ~1.8 | ~2.5 | ~2.9 |
| Water Solubility | Moderate | Low | Very low |
Analysis :
- The 4-methoxybenzyl group in the target compound balances hydrophobicity (LogP ~1.8) and solubility, favoring oral bioavailability.
- Halogenated derivatives (e.g., bromo) exhibit higher LogP values, reducing solubility but enhancing membrane permeability .
- Nitro groups drastically reduce solubility due to strong hydrophobicity .
Key Points :
- Green synthesis using Preyssler nanoparticles offers recyclability and reduced waste .
- Microwave-assisted methods optimize reaction efficiency but require technical expertise .
Preparation Methods
Conventional Cyclization Using Ortho-Amino Esters and Nitriles
One established method involves the cyclization of ortho-amino esters of substituted pyrazoles with aliphatic or aromatic nitriles under acidic conditions:
- Procedure : A mixture of the ortho-amino ester derivative of 1-(4-methoxybenzyl)pyrazole and the appropriate nitrile is dissolved in dioxane. Dry hydrogen chloride gas is bubbled through the solution to catalyze the reaction.
- Reaction Conditions : The mixture is stirred at room temperature or refluxed for approximately 6 hours.
- Workup : After completion, the reaction mixture is poured onto crushed ice and neutralized with 5% sodium hydroxide solution to precipitate the product.
- Purification : The crude product is filtered, dried, and recrystallized from suitable solvents.
- Yields : This method typically affords good to excellent yields (60–85% reported for similar compounds).
- Advantages : Straightforward setup, good reproducibility.
- Limitations : Longer reaction times and the need for handling dry HCl gas.
This method was applied successfully to synthesize a series of 1,6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including those with benzyl substituents.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the cyclization process:
- Procedure : The same starting materials as in the conventional method are subjected to microwave irradiation in a sealed vessel.
- Reaction Conditions : Microwave power and temperature are optimized to achieve rapid cyclization, often within minutes.
- Yields : Microwave-assisted methods yield higher or comparable amounts (up to 90%) with significantly reduced reaction times.
- Advantages : Faster reaction rates, higher temperatures attainable, cleaner reactions with fewer by-products.
- Notes : This method is increasingly favored for medicinal chemistry applications due to efficiency.
Reaction of Iminoethers with Amines and Hydrazine Hydrate
Another synthetic route involves the use of iminoether intermediates:
- Step 1 : Preparation of iminoethers from substituted pyrazoles.
- Step 2 : Reaction of iminoethers with primary amines or hydrazine hydrate in ethanol under reflux conditions.
- Mechanism : Initial nucleophilic attack by amine NH2 on the imidic carbon, followed by intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one ring system.
- Yields : Good to excellent yields (54–80%) depending on substituents and reaction conditions.
- Spectral Confirmation : IR spectra show characteristic NH2 and C=O bands; 1H NMR confirms disappearance of ethoxy signals and appearance of iminic protons.
This method allows for the introduction of various substituents at the 3 and 5 positions, including benzyl groups such as 4-methoxybenzyl.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional Cyclization | Ortho-amino ester + nitriles, dry HCl in dioxane | ~6 hours | 60–85 | Good yields, reproducible | Handling dry HCl, longer time |
| Microwave-Assisted Synthesis | Same as conventional, microwave irradiation | Minutes | Up to 90 | Fast, high yield, cleaner | Requires microwave reactor |
| Iminoether + Amines/Hydrazine | Iminoethers + primary amines/hydrazine hydrate | ~1 hour reflux | 54–80 | Versatile substitution | Requires preparation of iminoethers |
| Formamide + Acetic Anhydride | Pyrazole derivative + formamide + Ac2O, reflux | ~10 hours | Moderate to good | Simple reagents | Longer reaction time |
Research Findings and Analysis
- Microwave-assisted synthesis is increasingly preferred for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives due to its efficiency and improved yields.
- The choice of substituents on the pyrazole ring and the nitrile affects the reaction outcome and biological activity of the final compounds.
- The iminoether route offers flexibility in introducing different substituents at various positions, including the 4-methoxybenzyl group, with well-characterized spectral data supporting product formation.
- Conventional methods remain valuable for scale-up and reproducibility, especially when microwave equipment is unavailable.
- Spectroscopic techniques (IR, 1H NMR, 13C NMR) and elemental analysis are essential for confirming the structure and purity of the synthesized compounds.
Q & A
Q. What are the common synthetic routes for 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example:
- Route 1 : Reacting 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide under reflux (80°C, 10 hours), followed by precipitation in cold water and recrystallization from dimethylformamide (DMF) .
- Route 2 : Substitution reactions using α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones, with characterization via IR and ¹H NMR to confirm substituent positions .
- Key Considerations : Solvent choice (e.g., dry acetonitrile or dichloromethane) and purification methods (e.g., recrystallization) significantly impact yield and purity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation requires:
- Spectroscopy : IR (to identify functional groups like C=O) and ¹H NMR (to resolve aromatic protons and methoxy groups) .
- Crystallography : Single-crystal X-ray diffraction (e.g., for derivatives like 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine) to determine bond angles and spatial conformation .
- Purity Analysis : HPLC (>95% purity) and melting point determination .
Q. What pharmacological activities are associated with this compound?
- Methodological Answer : Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated:
- Antitumor Activity : Inhibition of kinase pathways (e.g., Src family kinases) via competitive ATP binding .
- Anti-inflammatory Potential : Derivatives with urea/thiourea substituents show COX-2 inhibition in vitro .
- Antibacterial Screening : Oxadiazole derivatives exhibit activity against Gram-positive bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Use : ZnCl₂ in toluene/heptane mixtures accelerates Biginelli-like reactions for dihydropyrimidinone derivatives .
- Temperature Control : Reflux at 80–120°C balances reaction rate and decomposition .
- Example : Fluorinated derivatives require anhydrous conditions and inert atmospheres to prevent side reactions .
Q. How do structural modifications affect biological activity?
- Methodological Answer :
- Substituent Effects :
- Methoxy Groups : Enhance bioavailability by increasing lipophilicity .
- Fluorine Incorporation : Improves metabolic stability and target affinity (e.g., fluorobenzamide derivatives in kinase inhibition) .
- SAR Studies : Replace the 4-methoxybenzyl group with aryl/alkyl ureas to modulate anti-inflammatory activity . Test modified compounds using in vitro kinase assays (IC₅₀ determination) and bacterial growth inhibition .
Q. How can contradictions in synthetic or pharmacological data be resolved?
- Methodological Answer :
- Comparative Analysis : Replicate conflicting methods (e.g., formamide vs. thiourea cyclization ) and compare yields/purity via HPLC.
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .
- Biological Replicates : Validate pharmacological results across multiple cell lines (e.g., HCT-116 vs. MCF-7 for antitumor activity) .
Q. What are the challenges in synthesizing fluorinated derivatives of this compound?
- Methodological Answer :
- Reagent Sensitivity : Fluorobenzoyl chlorides require slow addition to avoid hydrolysis .
- Purification : Fluorinated byproducts (e.g., HF) necessitate specialized glassware and neutralization protocols .
- Characterization : ¹⁹F NMR is critical to confirm fluorination sites and assess purity .
Q. How to ensure structural conformation and purity in novel derivatives?
- Methodological Answer :
- Advanced Crystallography : Resolve π-π stacking and hydrogen-bonding networks using synchrotron X-ray sources .
- Chiral HPLC : Separate enantiomers for derivatives with stereocenters (e.g., 4-hydrazino analogs) .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
